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Compound of Interest

Compound Name: RORIDIN

Cat. No.: B1174069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of roridins, a

class of macrocyclic trichothecene mycotoxins produced by various species of the fungus

Myrothecium. Roridins and related compounds are of significant interest due to their potent

biological activities, which include antifungal, cytotoxic, and phytotoxic effects. This document

details the genetic basis of the biosynthetic pathway, the enzymatic steps involved, quantitative

data on production, and key experimental protocols for studying this complex metabolic

process.

The RORIDIN Biosynthetic Gene Cluster
The biosynthesis of roridins in Myrothecium species is orchestrated by a cluster of genes,

designated as Tri genes. These genes encode the enzymes responsible for the stepwise

synthesis of the complex roridin structure from the primary metabolite farnesyl pyrophosphate.

The core Tri genes identified in Myrothecium roridum and related species include Tri3, Tri4,

Tri5, Tri6, Tri11, and Tri12. More recent research has also identified Tri17, Tri22, and Tri24 as

being essential for the formation of the characteristic macrocyclic ring of roridins.[1][2][3][4]

The functions of the key enzymes encoded by these genes are summarized below:

Trichodiene Synthase (Tri5): This enzyme catalyzes the first committed step in trichothecene

biosynthesis, the cyclization of farnesyl pyrophosphate to form the sesquiterpene

hydrocarbon trichodiene.[2][3]
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Cytochrome P450 Monooxygenases (Tri4 and Tri11): These enzymes are responsible for a

series of oxygenation reactions that decorate the trichodiene core, leading to the formation of

the 12,13-epoxytrichothec-9-ene (EPT) core structure.[1][3] Tri4 is a multifunctional

oxygenase that carries out several of these steps.[2]

Acyltransferases (Tri3 and Tri24): These enzymes are involved in the esterification of

hydroxyl groups on the trichothecene core. Tri24 has been recently identified as a key

acyltransferase required for the formation of the macrocyclic ring.[4]

Transcription Factor (Tri6): This protein regulates the expression of the other Tri genes in the

cluster, thereby controlling the overall production of roridins.[2]

Polyketide Synthase (Tri17): This enzyme is responsible for the synthesis of the polyketide

chain that forms part of the macrocyclic ring.[4]

Hydroxylase (Tri22): This enzyme catalyzes the hydroxylation of the EPT core at the C4

position, a crucial step for the attachment of the macrocyclic ring.[4]

The RORIDIN Biosynthetic Pathway
The biosynthesis of roridins is a complex, multi-step process that can be broadly divided into

three main stages: formation of the trichothecene core, synthesis of the macrocyclic ring

precursors, and finally, the cyclization to form the mature roridin molecule.

Formation of the Trichothecene Core
The pathway begins with the cyclization of farnesyl pyrophosphate to trichodiene, catalyzed by

trichodiene synthase (Tri5). A series of oxygenation reactions, primarily catalyzed by the

cytochrome P450 monooxygenase Tri4, then converts trichodiene into isotrichodiol.[2][5]

Further enzymatic modifications, including epoxidation, lead to the formation of verrucarol, a

key intermediate with the characteristic 12,13-epoxytrichothec-9-ene (EPT) core structure.[4][6]

Synthesis of Macrocyclic Ring Precursors
Parallel to the formation of the trichothecene core, the building blocks for the macrocyclic ring

are synthesized. A polyketide synthase, Tri17, produces a linear polyketide chain.[4] This chain
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undergoes modifications, including reductions and oxidations, to form a dicarboxylic acid

derivative.

Macrocyclization and Final Maturation
The final stages of roridin biosynthesis involve the esterification of the polyketide chain to the

C4 hydroxyl group of verrucarol and a second esterification of a modified isoprenoid

intermediate, verrucarinoyl, to the C15 hydroxyl group of verrucarol.[1] The crucial

acyltransferase, Tri24, is involved in this latter step.[4] The two side chains are then linked to

form the macrocyclic ring, a process that may involve dehydration. Subsequent modifications to

the macrocyclic ring and the trichothecene core lead to the diverse array of roridin structures

observed in nature. Trichoverrins are considered to be direct precursors to the final roridin
compounds.[4]
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A simplified overview of the RORIDIN biosynthesis pathway in Myrothecium species.

Quantitative Data on Roridin Production
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The production of roridins by Myrothecium species is influenced by various environmental

factors. The following table summarizes the production of Roridin E and Verrucarin A by

Myrothecium verrucaria under different temperature and CO₂ conditions, as reported in a study

on infected spinach.

Temperature (°C)
CO₂ Concentration
(mg/m³)

Roridin E
Production (ng/g)

Verrucarin A
Production (ng/g)

14-18 775-870 Not specified Not specified

20-24 775-870 Not specified Not specified

26-30 775-870 Not specified Not specified

14-18 1550-1650 Not specified Not specified

20-24 1550-1650 Not specified Not specified

26-30 1550-1650 49.62 18.59

5 Ambient Trace Trace

10 Ambient Trace Trace

15 Ambient Moderate Moderate

20 Ambient High High

25 Ambient High High

30 Ambient High High

35 Ambient Moderate Significantly Increased

Data adapted from Siciliano et al. (2017). "Verrucarin A and roridin E produced on spinach by

Myrothecium verrucaria under different temperatures and CO2 levels." Mycotoxin Research.[2]

Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the

roridin biosynthesis pathway.
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Fungal Culture and Mycotoxin Extraction
Objective: To cultivate Myrothecium species for roridin production and extract the mycotoxins

for analysis.

Materials:

Myrothecium isolate (e.g., M. verrucaria, M. roridum)

Potato Dextrose Agar (PDA) plates

Liquid culture medium (e.g., Potato Dextrose Broth, PDB)

Sterile flasks

Shaking incubator

Ethyl acetate

Anhydrous sodium sulfate

Rotary evaporator

Protocol:

Inoculate PDA plates with the Myrothecium isolate and incubate at 25-28°C for 7-10 days to

obtain a mature fungal culture.

Aseptically transfer small agar plugs from the mature culture to flasks containing liquid

culture medium.

Incubate the liquid cultures at 25-28°C with shaking (e.g., 150 rpm) for 14-21 days.

After incubation, homogenize the culture broth and mycelium.

Extract the homogenized culture with an equal volume of ethyl acetate three times.

Pool the organic phases and dry over anhydrous sodium sulfate.
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Concentrate the extract to dryness using a rotary evaporator.

Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.

HPLC-MS/MS Analysis of Roridins
Objective: To quantify roridins in fungal extracts using High-Performance Liquid

Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation:

HPLC system with a C18 column

Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

Acetonitrile (ACN)

Methanol (MeOH)

Water (LC-MS grade)

Formic acid

Ammonium acetate

Roridin standards (e.g., Roridin A, Roridin E)

Protocol:

Chromatographic Separation:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid.
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Gradient: A typical gradient would start with a high percentage of mobile phase A,

gradually increasing the percentage of mobile phase B to elute the analytes.

Flow rate: 0.2-0.4 mL/min.

Injection volume: 5-10 µL.

Mass Spectrometry Detection:

Ionization mode: ESI positive.

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions

for each roridin analyte. For example, for Roridin E, a potential transition could be m/z

532 -> 361.

Optimize cone voltage and collision energy for each transition to maximize sensitivity.

Quantification:

Prepare a calibration curve using serial dilutions of roridin standards.

Analyze the fungal extracts and quantify the roridins by comparing their peak areas to the

calibration curve.

Gene Knockout via Protoplast-Mediated Transformation
Objective: To create a gene knockout mutant of a Tri gene in Myrothecium to study its function.

Materials:

Myrothecium spores or mycelium

Enzyme solution for protoplast formation (e.g., lysing enzymes from Trichoderma harzianum,

cellulase, β-glucuronidase) in an osmotic stabilizer (e.g., 1.2 M MgSO₄ or 0.8 M NaCl).

PEG solution (e.g., 40% PEG 4000 in a buffer containing CaCl₂).

Knockout construct: A DNA fragment containing a selectable marker (e.g., hygromycin

resistance gene) flanked by sequences homologous to the regions upstream and
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downstream of the target Tri gene.

Regeneration medium (e.g., PDA supplemented with an osmotic stabilizer).

Selective medium (regeneration medium containing the appropriate antibiotic).

Protocol:

Protoplast Isolation:

Grow the fungus in liquid medium to obtain young, actively growing mycelium.

Harvest the mycelium and wash it with an osmotic stabilizer.

Incubate the mycelium in the enzyme solution at 30°C with gentle shaking for 2-4 hours to

digest the cell walls.

Separate the protoplasts from the mycelial debris by filtration through sterile glass wool or

a nylon mesh.

Wash the protoplasts with the osmotic stabilizer by centrifugation and resuspend them in a

suitable buffer.

Transformation:

Mix the protoplast suspension with the knockout construct DNA.

Add the PEG solution and incubate at room temperature for 20-30 minutes.

Gradually dilute the transformation mixture with the osmotic stabilizer.

Centrifuge to pellet the protoplasts and resuspend them in a small volume of regeneration

medium.

Selection and Regeneration:

Plate the transformed protoplasts on the regeneration medium and incubate for 1-2 days.

Overlay the plates with a selective medium containing the appropriate antibiotic.
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Incubate for several days until resistant colonies appear.

Verification:

Isolate genomic DNA from the resistant colonies.

Confirm the gene knockout by PCR using primers that flank the target gene region. A

successful knockout will result in a different sized PCR product compared to the wild type.

Protoplast Isolation Transformation

Selection and Verification
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DNA Construct

Regeneration
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A workflow for gene knockout in Myrothecium using protoplast-mediated transformation.

Conclusion
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The biosynthesis of roridins in Myrothecium species is a complex and fascinating metabolic

pathway that is of great interest to researchers in natural product chemistry, mycology, and

drug discovery. A thorough understanding of the genes, enzymes, and intermediates involved is

crucial for harnessing the potential of these compounds and for mitigating their toxic effects.

The experimental protocols provided in this guide offer a starting point for researchers wishing

to delve into the study of this intricate biosynthetic pathway. Further research, particularly in the

areas of enzyme kinetics and the elucidation of the complete, step-by-step pathway, will

undoubtedly uncover new insights into the biology of Myrothecium and the remarkable

chemistry of roridins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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